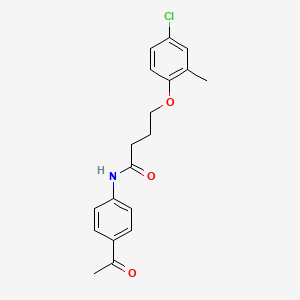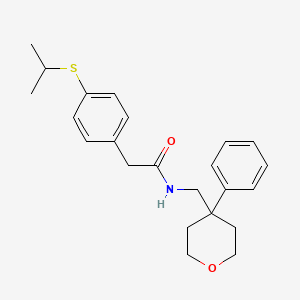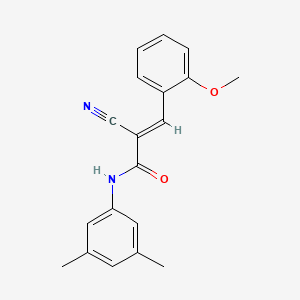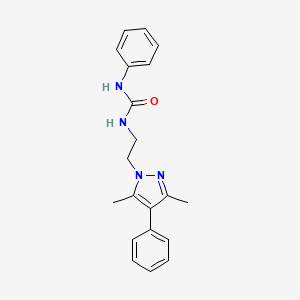
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide, also known as 4-CPBA, is an organic compound with a wide range of applications in scientific research. It is a derivative of 4-chloro-2-methylphenoxyacetic acid (CMPA) and is commonly used in chemical synthesis, as a reagent for chemical reactions, and as an inhibitor for enzymes such as cyclooxygenase-2 (COX-2). 4-CPBA has been studied extensively for its biochemical and physiological effects and has been found to have a variety of potential applications in medical and scientific research.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme and preventing the formation of prostaglandins. N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide has also been found to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide has also been found to modulate the activity of ion channels, such as the voltage-gated sodium channel, and to act as an agonist of the cannabinoid receptor, CB1.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide has also been found to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide has also been found to modulate the activity of ion channels, such as the voltage-gated sodium channel, and to act as an agonist of the cannabinoid receptor, CB1.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide is relatively stable and can be stored for long periods of time without significant degradation. However, N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide is also highly toxic and should be handled with care. It should also be noted that N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide is a potent inhibitor of cyclooxygenase-2 (COX-2), and its use in experiments may lead to unexpected results.
Future Directions
The potential applications of N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide are vast and there are many possible future directions for research. One potential direction is to further explore the effects of N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide on other enzymes, such as 5-lipoxygenase (5-LOX) and other ion channels. Additionally, the effects of N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide on other cellular processes, such as apoptosis and cell differentiation, could be studied. Additionally, further research into the mechanisms of action of N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide could be conducted to better understand its effects on various biochemical and physiological processes. Finally, further research into the potential therapeutic applications of N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide could be conducted to explore its potential for use in the treatment of various diseases and conditions.
Synthesis Methods
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide is synthesized from CMPA through a two-step reaction. The first step involves the reaction of CMPA with acetic anhydride in the presence of a base, such as potassium carbonate, to form the acetylated product, 4-acetylphenyl-4-chloro-2-methylphenoxybutanamide. The second step involves the reaction of the acetylated product with 4-chloro-2-methylphenol in the presence of a base, such as potassium hydroxide, to form the final product, N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide.
Scientific Research Applications
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide has been studied extensively for its biochemical and physiological effects and has been found to have a variety of potential applications in medical and scientific research. It has been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain. N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide has also been studied for its potential to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide has also been studied for its potential to modulate the activity of ion channels, such as the voltage-gated sodium channel, and to act as an agonist of the cannabinoid receptor, CB1.
properties
IUPAC Name |
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-13-12-16(20)7-10-18(13)24-11-3-4-19(23)21-17-8-5-15(6-9-17)14(2)22/h5-10,12H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPJTDXIXBQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![2-Chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide](/img/structure/B2903967.png)

![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)

![6-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2903973.png)

![(S)-1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2903979.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2903981.png)

![2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B2903983.png)
![4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2903985.png)